![molecular formula C8H7ClO2S B2768142 Cubane-1-sulfonyl chloride CAS No. 2416234-62-1](/img/structure/B2768142.png)
Cubane-1-sulfonyl chloride
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Overview
Description
Synthesis Analysis
The synthesis of sulfonyl chlorides, including Cubane-1-sulfonyl chloride, can be achieved through chlorosulfonation . A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts is simple, environment- and worker-friendly . The alcohol can be further converted to the sulfonyl chloride via the corresponding thioacetate .
Molecular Structure Analysis
The molecular and crystal structures of cubane have been calculated using quantum chemistry and atom–atom potential methods . The calculated molecular properties such as equilibrium geometry and electronic and vibrational spectra are found to be in good agreement with experimental data .
Chemical Reactions Analysis
Directed ortho-metalation with lithium base/alkyl zinc and subsequent palladium-catalyzed arylation enabled C–H metalation and arylation of cubane . This reaction allows the late-stage and regioselective installation of a wide range of aryl groups .
Scientific Research Applications
Polymer Synthesis and Material Science
The synthesis and characterization of polyamides based on cubane-1,4-dicarboxylic acid demonstrate cubane's utility in creating novel materials. Direct polycondensation of cubane-1,4-dicarboxylic acid with various diamines yielded polyamides with differing solubilities and properties, highlighting the potential of cubane-based compounds in material science applications (Kakuchi et al., 1997). Further exploration into cubane polyamides indicated their potential as antiviral agents, underscoring the versatility of cubane derivatives in developing new polymers with specific applications (Mahkam & Sharifi Sanjani, 2000).
Hydrogen Evolution Catalysts
Nanoparticulate and amorphous molybdenum and tungsten sulfide materials, including those with cubane-type structures, have shown promise as active catalysts for hydrogen evolution in aqueous solutions. This research points towards the potential of cubane-type materials in clean hydrogen production technologies, which are crucial for sustainable energy applications (Merki & Hu, 2011).
Catalysis and Cluster Chemistry
The synthesis and reactivities of cubane-type sulfido clusters containing noble metals have been extensively studied. These clusters offer insights into the development of unique catalysis processes, leveraging the robust and redox-active cubane-type cores. This research highlights the importance of cubane structures in advancing our understanding of cluster chemistry and catalysis (Hidai, Kuwata, & Mizobe, 2000).
Medicinal Chemistry Applications
While the focus is away from pharmaceuticals, it's noteworthy to mention that cubane's stability and unique spatial arrangement capabilities have made it a molecule of interest for creating complex biologically active molecules. These attributes facilitate the exploration of active sites in biological molecules, demonstrating cubane's potential in medicinal chemistry beyond direct drug applications (Reekie, Williams, Rendina, & Kassiou, 2018).
Luminescent Properties and Sensing Applications
The study of lanthanide clusters with cubane shapes, involving p-tert-butylsulfonylcalix[4]arene, has shown how slight conformational changes in cubane complexes can affect the energy levels of excited states, thereby influencing luminescent properties. This research illustrates cubane's potential in developing new materials for sensing and luminescence applications (Kajiwara et al., 2006).
Mechanism of Action
Target of Action
Cubane-1-sulfonyl chloride, as a derivative of cubane, is likely to share similar targets with other cubane-based compounds and sulfonamide drugs . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and bacterial folic acid synthesis, respectively .
Mode of Action
Sulfonamides, which share a similar functional group, are known to act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
Biochemical Pathways
This compound may affect the biochemical pathways related to the targets it interacts with. For instance, by inhibiting dihydropteroate synthetase, it could disrupt the synthesis of folic acid, a crucial cofactor for various enzymatic reactions in bacteria . This could lead to downstream effects such as impaired DNA synthesis and bacterial growth .
Pharmacokinetics
. This suggests that this compound might have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The cubane scaffold is also known to improve metabolic stability over benzene , which could potentially enhance the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its inhibition of its target enzymes. For instance, inhibition of dihydropteroate synthetase could lead to a decrease in bacterial folic acid synthesis, thereby impairing bacterial growth .
Safety and Hazards
Future Directions
Cubane has become a molecule of interest for biological applications due to its inherent stability and limited toxicity . It has seen an increase in use in pharmaceutically-relevant molecules . Future research may focus on the potential to functionalize cubane at each of its carbon atoms, providing complex biologically active molecules with unique spatial arrangements for probing active sites .
Biochemical Analysis
Cellular Effects
Cubane and its derivatives are known to be biologically stable and have limited toxicity . They have been used in pharmaceutically-relevant molecules due to their unique spatial arrangements .
Molecular Mechanism
It is known that cubane and its derivatives can potentially be functionalized at each of its carbon atoms, providing complex biologically active molecules with unique spatial arrangements
Temporal Effects in Laboratory Settings
Cubane is known to be stable up to 220 °C, and even then, decomposition is slow . The specific temporal effects of Cubane-1-sulfonyl chloride in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been reported in the literature.
Metabolic Pathways
Cubane and its derivatives are known to be involved in various biological applications due to their inherent stability and limited toxicity .
properties
IUPAC Name |
cubane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2S/c9-12(10,11)8-5-2-1-3(5)7(8)4(1)6(2)8/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIYHEXIBOSZTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1C5C2C3C45S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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